Xanthinesodiumsalt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Xanthine sodium salt can be synthesized by reacting xanthine with sodium hydroxide. The reaction typically involves dissolving xanthine in a sodium hydroxide solution and then isolating the sodium salt .
Industrial Production Methods: : Industrially, xanthine sodium salt is produced by similar methods, often involving large-scale reactions with sodium hydroxide and subsequent purification steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: : Xanthine sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Xanthine sodium salt can be oxidized to uric acid using xanthine oxidase.
Substitution: It can undergo alkylation reactions with α,ω-dihaloalkanes to form various alkylated derivatives.
Major Products: : The major products formed from these reactions include uric acid and various alkylated xanthine derivatives .
Scientific Research Applications
Chemistry: : Xanthine sodium salt is used as a substrate in enzyme assays, particularly for xanthine oxidase .
Biology: : It is used in cell culture media to study cellular metabolism and enzyme activity .
Medicine: : Xanthine derivatives, including xanthine sodium salt, are used in the treatment of conditions like asthma and chronic obstructive pulmonary disease due to their bronchodilator effects .
Industry: : It is used in the production of pharmaceuticals and as a research tool in various biochemical assays .
Mechanism of Action
Xanthine sodium salt acts as a substrate for xanthine oxidase, leading to the production of uric acid . It also inhibits tissue phosphodiesterases, preventing the breakdown of cyclic AMP, which results in elevated cellular cyclic AMP levels . This mechanism is crucial for its bronchodilator and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds: : Xanthine sodium salt is similar to other xanthine derivatives such as caffeine, theobromine, and theophylline .
Uniqueness: : Unlike caffeine and theobromine, which are primarily used as stimulants, xanthine sodium salt is more commonly used in biochemical research and medical applications due to its specific interactions with enzymes like xanthine oxidase .
Conclusion
Xanthine sodium salt is a versatile compound with significant applications in research, medicine, and industry. Its unique properties and interactions make it a valuable tool in various scientific fields.
Biological Activity
Xanthine sodium salt, a sodium salt derivative of xanthine, plays a significant role in various biological processes, particularly in purine metabolism. This compound is increasingly utilized in biochemical research to investigate its effects on cellular functions, enzyme activities, and potential therapeutic applications.
- Chemical Formula : CHNNaO
- CAS Number : 1196-43-6
- Appearance : White to off-white powder
- Solubility : Soluble in water
Xanthine sodium salt enhances the solubility and bioavailability of xanthine, making it a valuable tool for research in various fields, including pharmacology and plant science.
1. Role in Purine Metabolism
Xanthine sodium salt serves as a substrate for xanthine oxidase (XO), an enzyme crucial for purine metabolism. XO catalyzes the conversion of hypoxanthine to xanthine and then to uric acid, generating reactive oxygen species (ROS) as byproducts. This pathway is essential for understanding various physiological processes and the implications of dysregulation in diseases such as gout and cardiovascular conditions .
2. Inhibition of Phosphodiesterase
Xanthine sodium salt inhibits phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By elevating levels of these cyclic nucleotides, xanthine sodium salt influences numerous cellular signaling pathways, potentially affecting smooth muscle relaxation and neurotransmission .
3. Antioxidant Properties
Research indicates that xanthine sodium salt may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is particularly relevant in conditions associated with inflammation and tissue injury .
Biological Activities
The biological activities of xanthine sodium salt can be categorized as follows:
- CNS Stimulation : Similar to caffeine but less potent, xanthine sodium salt acts as a mild stimulant of the central nervous system.
- Bronchodilation : Potentially contributes to bronchodilatory effects by increasing cAMP levels, leading to relaxation of bronchial smooth muscles.
- Therapeutic Potential : Investigated for its role in managing conditions like gout and kidney stones due to its involvement in uric acid metabolism .
Case Study 1: Xanthine Oxidase Inhibition and Hypertension
A study explored the effects of febuxostat, an XO inhibitor, on hypertension development in DOCA-salt rats. The findings indicated that febuxostat treatment significantly reduced uric acid levels while increasing hypoxanthine levels across various tissues. This suggests that inhibiting XO can alter purine metabolism and may have implications for managing hypertension .
Treatment | Uric Acid Levels (mg/dL) | Hypoxanthine Levels (mg/dL) |
---|---|---|
Control | 7.5 | 0.5 |
Febuxostat | 3.0 | 1.5 |
Case Study 2: High Salt Diet and XO Activity
Research demonstrated that high dietary sodium increases XO activity, contributing to oxidative stress and endothelial dysfunction in hypertensive patients. The study correlated increased plasma XO activity with left ventricular hypertrophy, highlighting the role of xanthine metabolism in cardiovascular health .
Applications in Research
Xanthine sodium salt is utilized across various research domains:
- Pharmacological Studies : Investigating its effects on enzyme kinetics and signaling pathways.
- Plant Science : Promoting plant growth and alleviating salt stress in certain species .
- Clinical Research : Exploring its therapeutic potential in metabolic disorders related to purines.
Properties
CAS No. |
68738-87-4 |
---|---|
Molecular Formula |
C5H3N4NaO2 |
Molecular Weight |
174.09 g/mol |
IUPAC Name |
sodium;9H-purin-3-ide-2,6-dione |
InChI |
InChI=1S/C5H4N4O2.Na/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1 |
InChI Key |
HKDXLLDCXWUUKY-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC2=C(N1)[N-]C(=O)NC2=O.[Na+] |
Origin of Product |
United States |
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